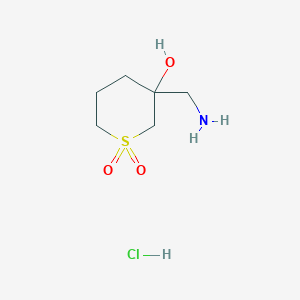
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a thiane ring followed by the introduction of aminomethyl and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxy groups play a crucial role in binding to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzymatic inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)benzoic acid hydrochloride
- 3-aminomethylphenylboronic acid, pinacol ester hydrochloride
Uniqueness
Compared to similar compounds, 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride stands out due to its unique thiane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H14ClNO3S |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
3-(aminomethyl)-1,1-dioxothian-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-4-6(8)2-1-3-11(9,10)5-6;/h8H,1-5,7H2;1H |
InChI Key |
FYDWGVJOJVEXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


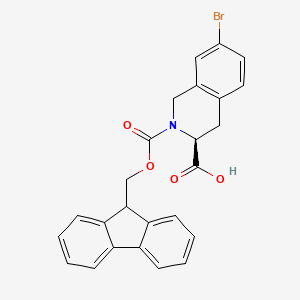
![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)

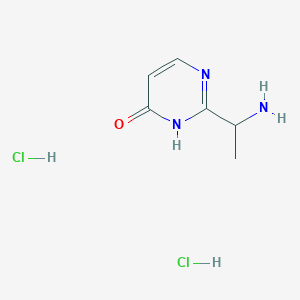
![3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
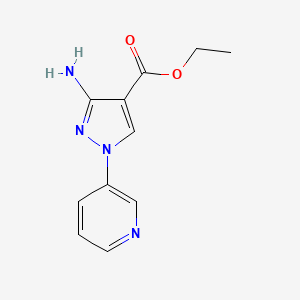
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
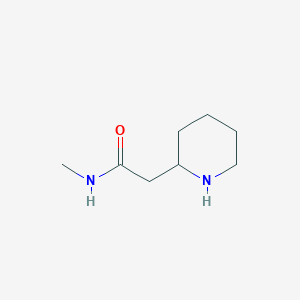
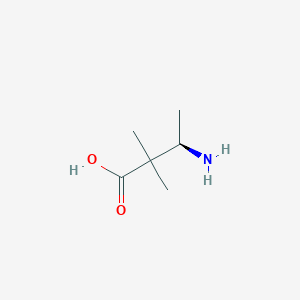
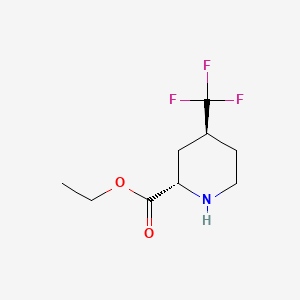
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)


